Synthesis Yield: Aqueous Method Delivers 80% Yield, Outperforming Most Aryl-Substituted Analogs
The target compound (I1, R=Ph) was synthesized via the aqueous method from isoquinoline, potassium cyanide, and benzenesulfonyl chloride in water, achieving an isolated yield of 80% [1]. This significantly outperforms most other 2-arylsulfonyl analogs prepared via the standard methylene chloride-water method under comparable conditions: p-Me-Ph (32%), p-F-Ph (21%), p-Br-Ph (10%), and p-NO₂-Ph (43%) [1]. The p-Cl-Ph analog reached 50% and p-MeO-Ph reached 60%, but only the unsubstituted phenylsulfonyl derivative benefited from the aqueous method enhancement [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 80% (aqueous method, Ph H, m.p. 109–112 °C) |
| Comparator Or Baseline | p-Me-Ph H: 32%; p-F-Ph H: 21%; p-Br-Ph H: 10%; p-NO₂-Ph H: 43%; p-Cl-Ph H: 50%; p-MeO-Ph H: 60%; unsubstituted Ph H via CH₂Cl₂-H₂O method: 15% |
| Quantified Difference | 2.5- to 8-fold higher yield vs. halo- and nitro-substituted aryl analogs; 5.3-fold improvement vs. the same compound prepared via CH₂Cl₂-H₂O method |
| Conditions | Isoquinoline (0.356 mol), KCN (77.5 g), benzenesulfonyl chloride (95 mL), water (625 mL), RT, 2 h addition + 4 h stirring |
Why This Matters
For procurement decisions, the 80% aqueous-method yield translates to significantly lower cost per gram of isolable product and reduces solvent waste compared to the 15% yield from the standard CH₂Cl₂-H₂O protocol, making this the most synthetically accessible member of the 2-arylsulfonyl-1,2-dihydroisoquinaldonitrile series.
- [1] Wefer, J.M.; Catala, A.; Popp, F.D. Reissert Compound Studies. VIII. The Preparation and Reactions of 2-Arylsulfonyl- and 2-Alkylsulfonyl-1,2-dihydroisoquinaldonitriles. J. Org. Chem. 1965, 30 (9), 3075–3077. Table I, p. 3076; Experimental, p. 3077 (aqueous method). View Source
